5-Iodoisatin
Overview
Description
Synthesis Analysis
The synthesis of 5-Iodoisatin has been achieved through various methods, including the direct amidation of 2'-aminoacetophenones using I₂-TBHP in a unimolecular domino approach. This method involves oxidative amido cyclization of the sp(3) C-H bond, proceeding through sequential iodination, Kornblum oxidation, and amidation in one pot. This synthesis approach is noted for its simplicity, atom economy, and the absence of metal and base in the reaction conditions (Ilangovan & Satish, 2014).
Molecular Structure Analysis
The molecular structure of 5-Iodoisatin has been analyzed through hydrogen-bonded chains of rings linked by iodo-carbonyl interactions. In 5-Iodoisatin (5-iodo-1H-indole-2,3-dione), molecules are linked into chains by N-H...O and C-H...O hydrogen bonds, which further link these chains into sheets via iodo-carbonyl interactions (Garden et al., 2006).
Chemical Reactions and Properties
5-Iodoisatin participates in various chemical reactions, including its use as a substrate in the synthesis of α4β2 subtype-selective ligands for nicotinic acetylcholine receptors. These reactions highlight the compound's selectivity and specificity in binding to receptor subtypes, demonstrating its chemical versatility and potential in neurological research (Mukhin et al., 2000).
Scientific Research Applications
Application 1: Condensation Reaction with Phenol
- Summary of the Application : 5-Iodoisatin is used in a condensation reaction with phenol to yield 5-iodophenolisatin .
- Results or Outcomes : The outcome of this reaction is the formation of 5-iodophenolisatin . The yield and other quantitative data are not provided in the sources.
Application 2: Condensation Reaction with Malonic Acid
- Summary of the Application : 5-Iodoisatin is used in a condensation reaction with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid .
- Results or Outcomes : The outcome of this reaction is the formation of 6-iodo-2-quinolone-4-carboxylic acid . The yield and other quantitative data are not provided in the sources.
Safety And Hazards
5-Iodoisatin is light sensitive . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area . It is advised against allowing the material to contact humans, exposed food, or food utensils .
properties
IUPAC Name |
5-iodo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUGDMOJQQLVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174866 | |
Record name | 5-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoisatin | |
CAS RN |
20780-76-1 | |
Record name | 5-Iodoisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20780-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1H-indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20780-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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